molecular formula C14H16N2 B141581 (1R,2R)-(+)-1,2-Diphenylethylenediamine CAS No. 35132-20-8

(1R,2R)-(+)-1,2-Diphenylethylenediamine

Cat. No.: B141581
CAS No.: 35132-20-8
M. Wt: 212.29 g/mol
InChI Key: PONXTPCRRASWKW-ZIAGYGMSSA-N
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Description

(1R,2R)-(+)-1,2-Diphenylethylenediamine, also known as this compound, is a useful research compound. Its molecular formula is C14H16N2 and its molecular weight is 212.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chiral Supramolecular Organic Fluorophores : (1R,2R)-1,2-Diphenylethylenediamine is used to create chiral supramolecular organic fluorophores with circularly polarized luminescence properties in solid-state, beneficial in materials science and photonic applications. This is achieved by combining it with fluorescent molecules like 2-anthracenecarboxylic acid (Imai et al., 2007).

  • Optically Active Schiff-base Ligands : It serves as a component in the synthesis of optically active Schiff-base ligands, characterized by IR, 1H- and 13C-NMR spectra, contributing to advancements in organic chemistry (Gao & Zheng, 2002).

  • Antigen-Antibody Reactions on Chiral Surfaces : The compound is used to modify chiral surfaces, significantly influencing antigen-antibody reactions. This has implications in biosensor technology and understanding chiral molecular species in biological systems (Zhou et al., 2012).

  • Nanocomposite for Carbon Dioxide Sensors : (1R,2R)-(+)-1,2-Diphenylethylenediamine, when combined with P-type multi-walled carbon nanotubes, creates a dielectric nanocomposite useful as a sensitive layer in capacitive carbon dioxide sensors, enhancing sensitivity and reducing cross-sensitivities (Rahimabady et al., 2017).

  • Chiral Shift Reagents : It has been utilized as a chiral shift reagent for NMR signal enantiodiscrimination of carboxylic acids, including drugs, offering valuable insights in stereochemistry and pharmaceutical analysis (Gospodarowicz et al., 2012).

  • Viedma Ripening of Ethylenediammonium Sulfate : Used as a "tailor-made" additive in the Viedma ripening process of ethylenediammonium sulfate, it aids in understanding chiral recognition and mirror-symmetry breaking in chemical processes (Nguyen et al., 2016).

  • Liquid Chromatographic Analysis : The compound is used as a fluorogenic reagent for the derivatization of catecholamines and related compounds, allowing for sensitive assays in biological samples (Ohkura & Nohta, 1992).

  • Catalysis in Asymmetric Michael Addition : It acts as a co-catalyst in asymmetric Michael addition reactions, drastically improving yields and enantioselectivity in C-C bond formation processes (Tsogoeva & Jagtap, 2004).

  • Determination of Enantiomeric Purity : Useful in the determination of enantiomeric purity in various compounds, particularly in the field of analytical chemistry (Alexakis et al., 1993).

  • Chiral Ligands in Silver(I)-Promoted Reactions : Employed in the preparation of chiral diphenylthiophosphoramides, it serves as a ligand in silver(I)-promoted enantioselective allylation reactions of aldehydes (Shi & Sui, 2000).

  • Tuning Mechanism in Columnar Host Systems : It is integral in a two-component columnar host system for cavity tuning, relevant in the development of advanced molecular materials (Imai et al., 2008).

  • Keto-Enamine Pseudocyclophanes Synthesis : Involved in the formation of enantiopure keto-enamine condensation products, contributing to synthetic chemistry and molecular design (Kieryk et al., 2016).

Safety and Hazards

DPEN is air sensitive and should be stored under inert gas . It can cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists or skin irritation occurs .

Properties

IUPAC Name

(1R,2R)-1,2-diphenylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H,15-16H2/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONXTPCRRASWKW-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369325, DTXSID501336762
Record name (1R,2R)-(+)-1,2-Diphenylethylenediamine
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Record name rel-(1R,2R)-1,2-Diphenyl-1,2-ethanediamine
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Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35132-20-8, 16635-95-3
Record name 1R,2R-1,2-Diphenylethylenediamine
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Record name 1,2-Diphenylethylenediamine, (1R,2R)-(+)-
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Record name (1R,2R)-(+)-1,2-Diphenylethylenediamine
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Record name rel-(1R,2R)-1,2-Diphenyl-1,2-ethanediamine
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Record name 1,2-Ethanediamine, 1,2-diphenyl-, (1R,2R)-rel
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Record name 1,2-Ethanediamine, 1,2-diphenyl-, (1R,2R)
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Record name 1,2-Diphenylethylenediamine, (1R,2R)-(+)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of (1R,2R)-(+)-1,2-Diphenylethylenediamine?

A1: this compound has a molecular formula of C14H16N2 and a molecular weight of 212.29 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, studies have utilized various spectroscopic techniques to characterize this compound. These include Fourier transform infrared spectroscopy (FTIR) [, , , ], elemental analysis [, ], and nuclear magnetic resonance (NMR) spectroscopy, including 1H and 13C NMR [, , ].

Q3: What are the prominent catalytic applications of this compound?

A3: this compound serves as a valuable chiral building block in asymmetric synthesis, particularly in reactions like the asymmetric Michael addition []. It acts as a chiral ligand in transition metal complexes, demonstrating catalytic activity in asymmetric hydrogenation reactions, particularly for aromatic ketones [, ].

Q4: How does this compound influence enantioselectivity in catalytic reactions?

A4: The two chiral centers in the molecule are crucial for its ability to induce chirality in the products of catalytic reactions. For instance, in the asymmetric Michael addition, the combination of this compound with a dipeptide co-catalyst significantly enhances both yield and enantioselectivity compared to either catalyst alone [].

Q5: Are there examples of this compound being incorporated into heterogeneous catalysts?

A5: Yes, researchers have successfully immobilized this compound onto solid supports like silica gel [, , , ], creating chiral stationary phases for high-performance liquid chromatography (HPLC). This immobilization allows for catalyst recycling and facilitates enantiomeric separations. Additionally, it has been incorporated into a chiral metal-organic framework (MOF) for the asymmetric synthesis of (S)-warfarin, showcasing its potential in heterogeneous catalysis [].

Q6: What factors affect the catalytic performance of this compound-based catalysts?

A6: Several factors can influence the catalytic performance of systems incorporating this compound. In asymmetric hydrogenation, the support material for the catalyst plays a significant role. Studies show a correlation between the support's surface basicity and the enantiomeric excess (ee) achieved, with magnesium oxide (MgO) and aluminum oxide (γ-Al2O3) being more favorable than cerium oxide (CeO2), zinc oxide (ZnO), and silicon dioxide (SiO2) []. The size of the ruthenium nanoparticles in the catalyst also influences both activity and ee, with an optimal size observed for different substrates [].

Q7: How do structural modifications to this compound impact its activity?

A7: Structural modifications, particularly at the nitrogen atoms, can significantly influence the activity and selectivity of this compound derivatives. For example, incorporating this molecule into polymeric chiral selectors for HPLC showed that shorter chain lengths resulted in enhanced enantioseparation ability []. Furthermore, the introduction of an L-amino acid spacer and a urea-forming moiety in polymer-supported bifunctional catalysts led to notable improvements in both activity and stereoselectivity in asymmetric additions of ketones and aldehydes to nitroolefins []. Interestingly, while the L-amino acid spacers proved superior to D-amino acids, the size of the amino acid side chain had minimal impact on enantioselectivity, suggesting a specific transition state arrangement is crucial for high enantioselectivity [].

Q8: Is this compound compatible with different reaction conditions?

A8: The compatibility of this compound depends on the specific reaction conditions. Studies demonstrate its use in various organic solvents like tetrahydrofuran (THF), dichloromethane (CH2Cl2), and toluene []. Notably, some derivatives have been designed for reusability, exemplified by silylated organometallic complexes incorporating this compound. These catalysts can be recovered and reused multiple times without significant loss of activity [].

Q9: Have computational methods been applied to study this compound?

A9: Yes, computational chemistry has played a role in understanding the behavior of this compound-containing systems. For example, Density Functional Theory (DFT) calculations provided insights into the conformation of chiral 2 + 3 keto-enamine pseudocyclophanes derived from this compound []. These calculations confirmed a substantial π-π interaction between phloroglucinol rings within the molecule, influencing its overall three-dimensional structure [].

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